
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one is a heterocyclic organic compound that contains a triazole ring with an amino group and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one can be achieved through multiple pathways. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a competitive inhibitor of certain enzymes, such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis . This inhibition can disrupt metabolic pathways and affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
1H-1,2,3-Triazole: Another triazole derivative with distinct chemical properties.
Uniqueness
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-amino-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)5(11)2-3-7/h4H,2-3,7H2,1H3 |
Clave InChI |
JHXVYCBJGVDCAV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC=N1)C(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



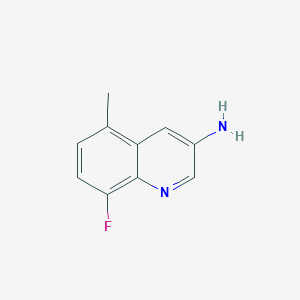
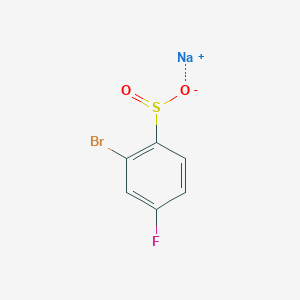
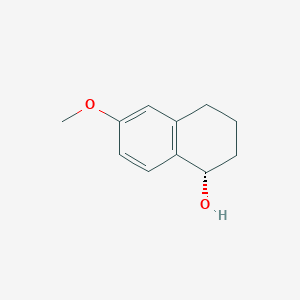
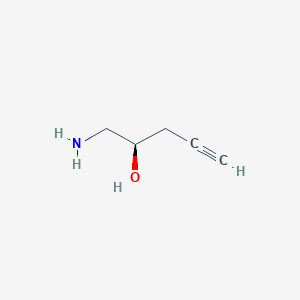

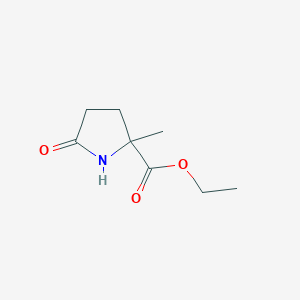
![3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13170492.png)

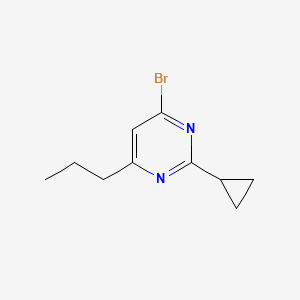
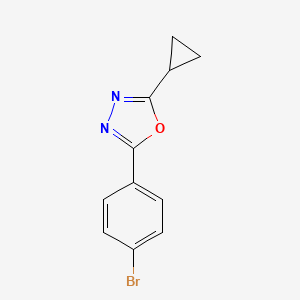
![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)
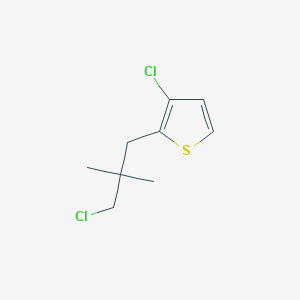
![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
